molecular formula C28H39O2P B8007508 Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine CAS No. 1951440-81-5

Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine

Cat. No.: B8007508
CAS No.: 1951440-81-5
M. Wt: 438.6 g/mol
InChI Key: YXMBLOLNVXPXLV-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphine group attached to a benzyl moiety, which is further substituted with dimethoxy groups. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2,6-dimethoxybenzyl)benzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted benzyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center, thereby enhancing the reactivity of the metal in catalytic cycles. This coordination is crucial in reactions such as cross-coupling, where the compound helps in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, where it can provide better selectivity and reactivity compared to other phosphine ligands .

Properties

IUPAC Name

dicyclohexyl-[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39O2P/c1-29-27-18-11-19-28(30-2)26(27)20-22-12-9-10-13-23(22)21-31(24-14-5-3-6-15-24)25-16-7-4-8-17-25/h9-13,18-19,24-25H,3-8,14-17,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMBLOLNVXPXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC2=CC=CC=C2CP(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152476
Record name Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-81-5
Record name Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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